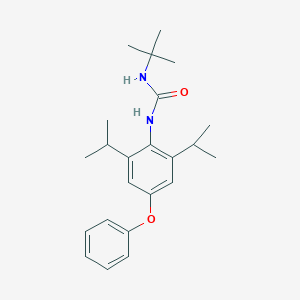
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea
説明
The compound 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is a chemical entity that appears to be related to a family of synthetic phenolic antioxidants. These compounds are characterized by their bulky alkyl groups, such as tert-butyl and isopropyl groups, which are known to influence their physical, chemical, and biological properties. Although the specific compound is not directly studied in the provided papers, the structural motifs and reactivity patterns of similar phenolic compounds have been explored.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of phenolic compounds with bulky substituents, such as those studied in the papers, is characterized by steric hindrance that can affect their reactivity and stability. The presence of tert-butyl and isopropyl groups can protect the phenolic core from unwanted reactions, such as oxidation, and can also influence the compound's ability to interact with biological targets or other molecules.
Chemical Reactions Analysis
The papers provided discuss the electrochemical behavior of phenolic compounds with tert-butyl and isopropyl substituents. For example, the anodic oxidation of 2,6-di-tert-butyl-4-(4-dimethylaminophenyl)phenol leads to the formation of phenoxenium cations, phenolate anions, and phenoxy radicals . Similarly, the oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives results in the formation of phenoxy radicals, phenoxonium ions, and quinone methides . These reactions are indicative of the types of chemical transformations that the compound may undergo under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea can be inferred from the behavior of structurally related compounds. The bulky substituents confer a degree of lipophilicity, which can affect solubility and volatility. The antioxidant properties of similar phenolic compounds are also notable, as they can act as radical scavengers, protecting materials from oxidative degradation . The electrochemical studies suggest that these compounds can undergo reversible redox reactions, which is a significant aspect of their chemical behavior .
科学的研究の応用
Photodegradation and Environmental Fate
Diafenthiuron, closely related to 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, has been studied for its photodegradation in water, revealing insights into its environmental fate. The degradation process involves the formation of products like carbodiimide and urea derivatives, following first-order kinetics. This study highlights the significance of direct photolysis as a major pathway for environmental degradation of such compounds (Keum et al., 2002).
Catalysis and Polymerization
Complexes derived from related compounds have been used in catalysis, particularly in the polymerization of ethylene. The study of early transition metal complexes bearing C-capped tris(phenolate) ligand, which includes structural variations of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, has provided insights into their potential as catalysts for producing high molecular weight linear polyethylene (Homden et al., 2008).
Antioxidant Behavior and Kinetics
The antioxidant properties and kinetics of derivatives of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea have been a subject of study. For instance, bisphenol antioxidants have been analyzed for their homolytic reactivity, providing a deeper understanding of the antioxidant activity of such compounds (Lucarini et al., 2001).
Synthesis and Chemical Behavior
Research into the synthesis and chemical behavior of related compounds, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, has revealed interesting aspects regarding their nucleophilic properties. Such studies contribute to the broader understanding of the chemistry of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea and similar molecules (Balaban et al., 2004).
Polymer Degradation and Stability
The compound's derivatives are also significant in the context of polymer degradation and stability. Studies on new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate, which include 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea derivatives, provide insights into their use as stabilizers in materials like polypropylene (Mosnáček et al., 2003).
Magnetism in Metal Complexes
The study of tetranuclear and pentanuclear compounds of rare-earth metals, using Schiff-base ligands derived from related compounds, sheds light on the magnetic properties of such complexes. This research is crucial for understanding the magnetic interactions in metal complexes and potential applications in fields like material science and nanotechnology (Yadav et al., 2015).
Safety And Hazards
特性
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIVADBOJWNAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea | |
CAS RN |
136337-67-2 | |
| Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



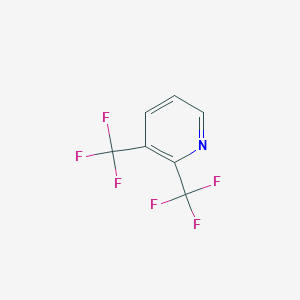
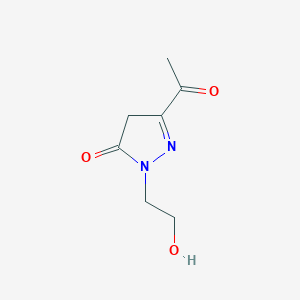

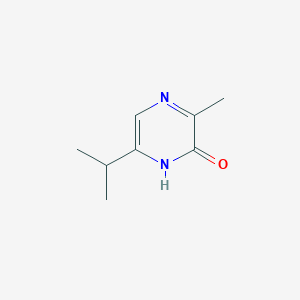

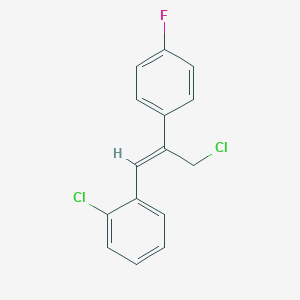
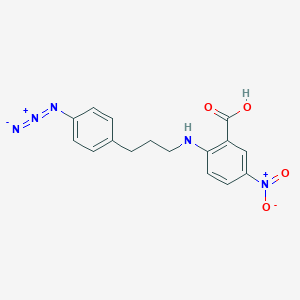

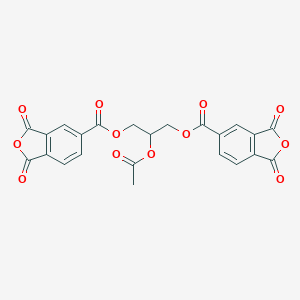
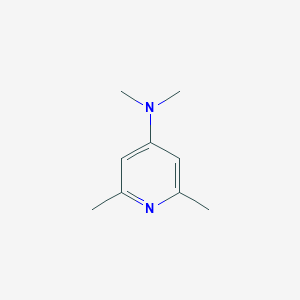
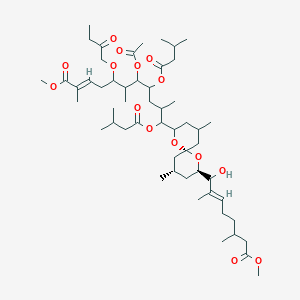
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
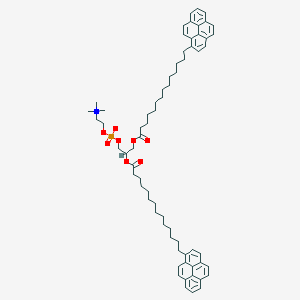
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)